molecular formula C12H14N2O2 B13192020 6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane

6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane

Cat. No.: B13192020
M. Wt: 218.25 g/mol
InChI Key: DPELSNFBACLHNP-UHFFFAOYSA-N
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Description

6-(3-Nitrophenyl)-3-azabicyclo[320]heptane is a complex organic compound characterized by a bicyclic structure with a nitrophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane typically involves the reaction of 2-azetidinebutanoic acid with a diazo compound, followed by cyclization. The reaction conditions often require specific temperatures and the presence of catalysts to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the nitro group to an amine group.

    Substitution: This reaction can replace the nitro group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or zinc powder, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of substituted bicyclic compounds.

Scientific Research Applications

6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, while the bicyclic structure provides stability and specificity in binding to biological molecules. The pathways involved often include enzymatic reactions and receptor binding, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane is unique due to its specific bicyclic structure and the presence of a nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

6-(3-nitrophenyl)-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C12H14N2O2/c15-14(16)10-3-1-2-8(4-10)11-5-9-6-13-7-12(9)11/h1-4,9,11-13H,5-7H2

InChI Key

DPELSNFBACLHNP-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC2C1C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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